
Technical Guide: Methyl 2-(bromomethyl)-3-
fluorobenzoate (CAS No. 142314-72-5)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Methyl 2-(bromomethyl)-3-

fluorobenzoate

Cat. No.: B118828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 2-(bromomethyl)-3-
fluorobenzoate, a key chemical intermediate in organic synthesis, particularly in the

development of novel pharmaceutical compounds.

Chemical Identity and Properties
Methyl 2-(bromomethyl)-3-fluorobenzoate is a halogenated aromatic ester. Its structure,

featuring a reactive bromomethyl group and a fluorine substituent, makes it a valuable building

block in medicinal chemistry for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of Methyl 2-(bromomethyl)-3-fluorobenzoate
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Property Value Source

CAS Number 142314-72-5 N/A

Molecular Formula C₉H₈BrFO₂ N/A

Molecular Weight 247.06 g/mol N/A

Predicted Density 1.534 ± 0.06 g/cm³ [1]

Predicted Boiling Point 301.3 ± 37.0 °C [1]
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Synthesis and Mechanism
The synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate is typically achieved through a

two-step process starting from 2-methyl-3-fluorobenzoic acid. The first step involves the

esterification of the carboxylic acid, followed by a selective radical bromination of the methyl

group.

Step 1: Synthesis of Methyl 2-methyl-3-fluorobenzoate
The precursor, Methyl 2-methyl-3-fluorobenzoate, is synthesized by the esterification of 2-

methyl-3-fluorobenzoic acid with methanol, typically catalyzed by a strong acid such as sulfuric

acid.

Diagram 1: Synthesis of Methyl 2-methyl-3-fluorobenzoate
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Step 1: Esterification

2-methyl-3-fluorobenzoic acid

Methyl 2-methyl-3-fluorobenzoate

Methanol (CH3OH) H2SO4 (catalyst)

Reflux

Water (H2O)

Click to download full resolution via product page

Caption: Esterification of 2-methyl-3-fluorobenzoic acid.

Step 2: Synthesis of Methyl 2-(bromomethyl)-3-
fluorobenzoate
The target compound is synthesized via a Wohl-Ziegler reaction, which involves the radical

bromination of the benzylic methyl group of Methyl 2-methyl-3-fluorobenzoate. This reaction

typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like

Azobisisobutyronitrile (AIBN).

Diagram 2: Synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate
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Step 2: Radical Bromination

Methyl 2-methyl-3-fluorobenzoate
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Caption: Radical bromination of the precursor.

Experimental Protocols
Synthesis of Methyl 2-methyl-3-fluorobenzoate
(Precursor)
Objective: To synthesize Methyl 2-methyl-3-fluorobenzoate via Fischer esterification.

Materials:

2-methyl-3-fluorobenzoic acid

Methanol (anhydrous)

Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated solution)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate

Dichloromethane

Procedure:

To a solution of 2-methyl-3-fluorobenzoic acid (1 equivalent) in methanol (10-20 equivalents),

slowly add concentrated sulfuric acid (0.1 equivalents) while cooling in an ice bath.

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and remove the excess

methanol under reduced pressure.

Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield crude Methyl 2-methyl-3-fluorobenzoate.

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate
(Target Compound)
Objective: To synthesize Methyl 2-(bromomethyl)-3-fluorobenzoate via radical bromination.

Materials:

Methyl 2-methyl-3-fluorobenzoate

N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)

Carbon tetrachloride (or acetonitrile)

Hexane

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

Methyl 2-methyl-3-fluorobenzoate (1 equivalent) in carbon tetrachloride.

Add N-Bromosuccinimide (1.1 equivalents) and AIBN (0.05 equivalents) to the solution.

Heat the mixture to reflux (around 77°C for CCl₄) and irradiate with a light source (e.g., a

250W lamp) to initiate the reaction.

Continue refluxing for 2-4 hours, monitoring the reaction by TLC or GC-MS. The completion

of the reaction is often indicated by the succinimide byproduct floating at the top of the

solvent.

Cool the reaction mixture to room temperature and filter to remove the succinimide.

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude Methyl 2-(bromomethyl)-3-fluorobenzoate by recrystallization from a

suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

Applications in Synthesis: Synthesis of N-
Substituted Isoindolinones
Methyl 2-(bromomethyl)-3-fluorobenzoate is a valuable electrophile for the synthesis of

various heterocyclic compounds. A primary application is in the synthesis of N-substituted

isoindolinones, which are important scaffolds in medicinal chemistry. The reaction proceeds via
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an initial nucleophilic substitution of the bromide by a primary amine, followed by an

intramolecular cyclization.

Diagram 3: General Workflow for Isoindolinone Synthesis
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Application: Isoindolinone Synthesis

Methyl 2-(bromomethyl)-3-fluorobenzoate

Reaction Mixture

Primary Amine (R-NH2) Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, Acetonitrile)

Aqueous Workup & Extraction

Stir at RT or heat

Purification (Chromatography/Recrystallization)

N-Substituted 6-Fluoro-isoindolin-1-one
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Caption: Workflow for synthesizing N-substituted isoindolinones.
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Experimental Protocol: Synthesis of a Representative N-
Substituted 6-Fluoro-isoindolin-1-one
Objective: To demonstrate the utility of Methyl 2-(bromomethyl)-3-fluorobenzoate in the

synthesis of an N-substituted isoindolinone.

Materials:

Methyl 2-(bromomethyl)-3-fluorobenzoate

A primary amine (e.g., benzylamine)

Potassium carbonate (or triethylamine)

Dimethylformamide (DMF) or Acetonitrile

Ethyl acetate

Water and Brine

Procedure:

To a solution of the primary amine (1.1 equivalents) in DMF, add potassium carbonate (1.5

equivalents).

Add a solution of Methyl 2-(bromomethyl)-3-fluorobenzoate (1 equivalent) in DMF

dropwise to the stirred mixture at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60°C for 2-4

hours to facilitate the reaction. Monitor by TLC.

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x

volumes).

Combine the organic extracts and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the resulting crude N-substituted 6-fluoro-isoindolin-1-one by column chromatography

on silica gel or by recrystallization.

Signaling Pathways
Currently, there is no specific information in the public domain linking Methyl 2-
(bromomethyl)-3-fluorobenzoate directly to any biological signaling pathways. Its primary role

is that of a synthetic intermediate used to construct larger, biologically active molecules. The

biological activity of the final products will depend on their overall structure and the targets they

are designed to interact with.

Safety Information
Methyl 2-(bromomethyl)-3-fluorobenzoate should be handled with care in a well-ventilated

fume hood. It is expected to be an irritant to the eyes, respiratory system, and skin. Appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should

be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet

(MSDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified scientific professionals

and is not a substitute for rigorous, experimentally validated procedures and safety

assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Convenient and efficient synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-
ones derived from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones - PMC
[pmc.ncbi.nlm.nih.gov]

2. US10392364B2 - Process for synthesis of lenalidomide - Google Patents
[patents.google.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b118828?utm_src=pdf-body
https://www.benchchem.com/product/b118828?utm_src=pdf-body
https://www.benchchem.com/product/b118828?utm_src=pdf-body
https://www.benchchem.com/product/b118828?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9092632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9092632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9092632/
https://patents.google.com/patent/US10392364B2/en
https://patents.google.com/patent/US10392364B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Guide: Methyl 2-(bromomethyl)-3-
fluorobenzoate (CAS No. 142314-72-5)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118828#methyl-2-bromomethyl-3-fluorobenzoate-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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